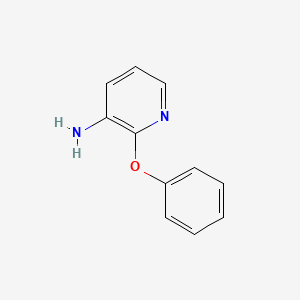

2-Phenoxypyridin-3-amine

Description

Properties

IUPAC Name |

2-phenoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITFEFNVRNPOHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588561 | |

| Record name | 2-Phenoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28664-62-2 | |

| Record name | 2-Phenoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenoxypyridin-3-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Phenoxypyridin-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-phenoxypyridin-3-amine, a pivotal chemical intermediate in contemporary pharmaceutical development. Tailored for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the compound's synthesis, structural characterization, chemical reactivity, and its significant role as a scaffold in medicinal chemistry. The information presented herein is curated to support advanced research and development activities, emphasizing practical applications and mechanistic understanding.

Introduction to this compound

This compound is a heterocyclic aromatic amine of significant interest in the field of medicinal chemistry. Its structural motif, featuring a phenoxy group and an amino group on a pyridine ring, renders it a versatile building block for the synthesis of a wide array of biologically active molecules. The strategic placement of the phenoxy and amino groups influences the molecule's electronic properties and conformational flexibility, making it an ideal starting material for creating compounds with tailored pharmacological profiles.

The primary utility of this compound lies in its role as a key precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Piroxicam and its analogues. The structural integrity of this amine is fundamental to the therapeutic efficacy of these drugs, highlighting the importance of understanding its chemical properties for the development of novel and improved therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and research. These properties are critical for its identification, purification, and quality control.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, including solvent selection and reaction temperature.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 35575-76-3 | PubChem |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem |

| Molecular Weight | 186.21 g/mol | PubChem |

| Appearance | Off-white to light yellow crystalline powder | Chemical Suppliers |

| Melting Point | 80-84 °C | Chemical Suppliers |

| Boiling Point | 347.8±22.0 °C (Predicted) | PubChem |

| Solubility | Soluble in methanol, chloroform, ethyl acetate | General Lab Knowledge |

| pKa (Predicted) | 3.86 (most basic) | PubChem |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The spectrum typically shows signals corresponding to the protons on the pyridine and phenyl rings, as well as the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. The number of signals and their chemical shifts are indicative of the different carbon environments within the pyridine and phenyl rings.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions for this compound include N-H stretching vibrations for the primary amine, C-O-C stretching for the ether linkage, and C=N and C=C stretching for the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The fragmentation pattern can also offer additional structural information.

Synthesis and Purification

The synthesis of this compound is a critical process for its application in drug manufacturing. Several synthetic routes have been developed, with the Ullmann condensation being a commonly employed method.

Synthetic Pathway via Ullmann Condensation

A prevalent method for synthesizing this compound involves the reaction of 2-chloro-3-nitropyridine with phenol, followed by the reduction of the nitro group. This two-step process is efficient and scalable.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Phenoxy-3-nitropyridine

-

To a solution of 2-chloro-3-nitropyridine (1 equivalent) in dimethylformamide (DMF), add phenol (1.1 equivalents) and potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-phenoxy-3-nitropyridine.

Step 2: Synthesis of this compound

-

Suspend 2-phenoxy-3-nitropyridine (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, filter the hot solution through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the amino group and the electronic nature of the aromatic rings. This reactivity is harnessed in the synthesis of various pharmaceutical agents.

Acylation and Sulfonylation Reactions

The primary amine group of this compound readily undergoes acylation and sulfonylation reactions with acyl chlorides, anhydrides, and sulfonyl chlorides. This reactivity is fundamental to the synthesis of Piroxicam and related compounds.

Caption: General acylation/sulfonylation of this compound.

Role in the Synthesis of Piroxicam

Piroxicam is a widely used NSAID for the treatment of arthritis and other inflammatory conditions. Its synthesis prominently features this compound as a key starting material. The synthesis involves the reaction of this compound with a suitable saccharin derivative.

The mechanism of action of Piroxicam involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Mechanism of action of Piroxicam.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant industrial and academic importance, primarily due to its role as a versatile intermediate in the synthesis of pharmaceuticals. Its well-defined chemical properties and reactivity make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity is crucial for the continued development of new and effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

References

-

Lombardino, J. G., & Wiseman, E. H. (1982). Piroxicam and other anti-inflammatory oxicams. Medicinal research reviews, 2(2), 127–152. [Link]

- U.S. Patent No. 3,591,584. (1971). N-heterocyclic carboxamides of saccharin.

-

Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). Piroxicam: a review of its pharmacological properties and therapeutic efficacy. Drugs, 22(3), 165–187. [Link]

Preamble: The 2-Phenoxypyridine Motif in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-Phenoxypyridin-3-amine (CAS: 28664-62-2): A Privileged Scaffold for Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in thousands of clinically relevant molecules.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it an attractive isostere for benzene and other aromatic systems.[3] When combined with a phenoxy group at the 2-position, the resulting diaryl ether scaffold offers a three-dimensional architecture that is highly effective for probing the binding pockets of various biological targets. The addition of a strategic functional handle, such as an amine at the 3-position, transforms this stable core into a versatile platform for building libraries of novel therapeutic agents. This guide provides a detailed technical overview of one such building block, this compound, for researchers, scientists, and drug development professionals aiming to leverage its potential.

Section 1: Molecular Characterization of this compound

A thorough understanding of a chemical entity begins with its fundamental properties. This section details the identity, physicochemical characteristics, and spectroscopic signature of this compound.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name : this compound

-

CAS Number : 28664-62-2[4]

-

Molecular Formula : C₁₁H₁₀N₂O[4]

-

Molecular Weight : 186.22 g/mol [4]

-

Common Synonyms : 2-Phenoxy-3-pyridinamine[4]

Caption: Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and formulation strategies.

| Property | Value | Source |

| Appearance | Solid (Typical) | General Knowledge |

| Melting Point | 100-102 °C | [5] |

| Boiling Point | Not available | [6] |

| Solubility | Not available; expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | [6] |

| pKa | Not available; the pyridinic nitrogen will be weakly basic, and the aniline-like amine will also be basic. | General Knowledge |

Spectroscopic Signature

While specific experimental spectra for this exact compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from closely related analogues, such as 2-phenoxypyridine-3-carbaldehyde.[7] Researchers must obtain and verify data on their own samples.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (Phenoxy Ring) : Multiplets between δ 7.0-7.5 ppm. - Aromatic Protons (Pyridine Ring) : Three distinct signals, likely appearing as doublets of doublets (dd) or triplets (t), in the aromatic region. The proton at C4 (between the two substituents) would likely be the most deshielded. - Amine Protons (-NH₂) : A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons : Multiple signals in the δ 110-165 ppm range. The carbon bearing the phenoxy group (C2) and the carbon bearing the amino group (C3) will be significantly shifted due to heteroatom effects. The ipso-carbon of the phenoxy ring will also be distinct.[8] |

| Mass Spec (MS) | - [M+H]⁺ : Expected at m/z 187.22.[9] |

| Infrared (IR) | - N-H Stretch : Two characteristic bands for the primary amine around 3300-3500 cm⁻¹. - C-O-C Stretch : A strong, characteristic stretch for the diaryl ether around 1240-1250 cm⁻¹. - C=C/C=N Stretch : Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings. |

Section 2: Strategic Synthesis of the 2-PPA Core

The construction of the diaryl ether linkage is the central challenge in synthesizing this compound (2-PPA). The most established and logical approach is a copper-catalyzed cross-coupling reaction.

Retrosynthetic Analysis & The Ullmann Condensation

A retrosynthetic analysis points to a C-O bond disconnection as the most logical step. This disconnection reveals a 2-halopyridin-3-amine and phenol as plausible starting materials. This transformation is classically achieved via an Ullmann condensation , a copper-promoted reaction ideal for forming C-O, C-N, and C-S bonds with aryl halides.[10][11] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize soluble copper salts and ligands to facilitate the reaction under milder conditions.[12][13]

Caption: Figure 2: Retrosynthetic analysis of 2-PPA via an Ullmann condensation.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis of 2-PPA

This protocol is a representative methodology based on modern Ullmann ether synthesis principles.[12] Researchers should optimize conditions for their specific setup.

Objective: To synthesize this compound from 2-chloropyridin-3-amine and phenol.

Materials:

-

2-Chloropyridin-3-amine

-

Phenol

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃), finely ground and dried

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridin-3-amine (1.0 eq), phenol (1.2 eq), Copper(I) Iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Rationale: A slight excess of phenol ensures complete consumption of the limiting halide. K₂CO₃ is the base required to deprotonate the phenol, forming the active nucleophile. CuI is the catalyst. Anhydrous conditions are crucial to prevent side reactions.

-

-

Solvent Addition & Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting halide.

-

Rationale: DMF is a polar aprotic solvent that helps dissolve the reagents and facilitates the reaction. An inert atmosphere prevents oxidation of the copper catalyst and other reagents.

-

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

-

Rationale: Elevated temperature is required to overcome the activation energy of the C-O bond formation, though modern catalysts have lowered this from the >200 °C of classic Ullmann reactions.[10]

-

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Rationale: The water washes remove the DMF and inorganic salts (K₂CO₃, KI, etc.). The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

-

Rationale: Chromatography is necessary to remove any unreacted starting materials, byproducts (such as phenol dimers), and baseline impurities.

-

Section 3: Chemical Reactivity and Derivatization

The synthetic value of 2-PPA lies in the reactivity of its 3-amino group, which serves as a versatile nucleophilic handle for diversification.

The Nucleophilic Amine: A Gateway to Bioactive Molecules

The primary amine at the 3-position behaves as a typical aniline-like nucleophile. It can readily participate in a variety of cornerstone reactions in medicinal chemistry, including:

-

Acylation/Amide Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

This reactivity allows for the systematic exploration of the chemical space around the 2-phenoxypyridine core.

Caption: Figure 3: Derivatization workflow from the 2-PPA core scaffold.

Exemplary Protocol: Synthesis of a 1-(2-Phenoxypyridin-3-yl)-3-phenylurea

This protocol is based on the chemistry described in the discovery of P2Y1 antagonists and serves as a prime example of 2-PPA's utility.[14]

Objective: To synthesize a urea derivative from 2-PPA and an aryl isocyanate.

Materials:

-

This compound (1.0 eq)

-

4-(Trifluoromethoxy)phenyl isocyanate (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DCM in a dry flask under an inert atmosphere.

-

Addition: To the stirred solution at room temperature, add the 4-(trifluoromethoxy)phenyl isocyanate dropwise (either neat or as a solution in DCM).

-

Rationale: A slight excess of the isocyanate ensures full conversion of the amine. The reaction is typically exothermic, so slow addition is recommended. DCM is a good, inert solvent for this transformation.

-

-

Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting amine. Often, the product will precipitate out of the solution as it forms.

-

Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold DCM or diethyl ether to remove any excess isocyanate.

-

Purification: If no precipitate forms or if the filtered solid requires further purification, concentrate the reaction mixture and purify by flash chromatography or recrystallization.

-

Drying: Dry the final product under vacuum to yield the pure phenylurea derivative.

Section 4: Applications in Medicinal Chemistry & Drug Development

The this compound scaffold is not merely a synthetic curiosity; it is a validated starting point for potent and selective modulators of biological targets.

Case Study: P2Y1 Receptor Antagonists for Antithrombotic Therapy

A key publication highlights the successful application of this scaffold in developing P2Y1 receptor antagonists.[14] The P2Y1 receptor is involved in ADP-driven platelet activation, a key process in thrombosis. By starting with 2-PPA and synthesizing a library of urea derivatives, researchers identified potent inhibitors of ADP-mediated platelet aggregation. The lead compound, 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea , demonstrated significant thrombus reduction in a rat arterial thrombosis model with a potentially favorable bleeding profile, suggesting that targeting P2Y1 could be a safe and effective antithrombotic strategy.[14] This work validates 2-PPA as a foundational element for generating high-value clinical candidates.

Broader Therapeutic Potential

The utility of the this compound scaffold extends beyond P2Y1. Related structures have been explored for a range of therapeutic targets:

-

Antiproliferative and Anticancer Agents: Chalcone derivatives synthesized from the related 2-phenoxypyridine-3-carbaldehyde have shown antiproliferative activity against several human cancer cell lines.[7][15]

-

Anti-Infective Agents: The same series of chalcones also exhibited leishmanicidal and trypanocidal activity, indicating potential applications in treating parasitic diseases.[7][15]

-

Kinase Inhibition: The broader aminopyridine scaffold is a well-established core in the design of kinase inhibitors, including for targets like VEGFR-2, which is crucial in angiogenesis.[16] The specific geometry of 2-PPA makes it an attractive starting point for developing new kinase inhibitor campaigns.

Section 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

| Aspect | Recommendation | Source(s) |

| Hazard Identification | May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated. | [6][17] |

| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. | [6][18] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [6][18] |

| Storage | Keep in a tightly closed container in a cool, dry place. Store under an inert atmosphere and protect from light. | [19] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [6][18] |

Conclusion: A Versatile Building Block with a Validated Future

This compound (CAS 28664-62-2) is more than just a chemical intermediate; it is a strategically functionalized scaffold with demonstrated success in drug discovery. Its efficient synthesis via Ullmann condensation and the versatile reactivity of its 3-amino group provide a robust platform for generating diverse chemical libraries. The clinical potential, highlighted by the development of potent P2Y1 antagonists, underscores its value to medicinal chemists. As researchers continue to probe complex biological targets, the unique conformational and electronic properties of this and related phenoxypyridine scaffolds will ensure their continued relevance in the pursuit of novel therapeutics.

References

-

This compound CAS#: 28664-62-2. ChemWhat. [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]

-

Wiley-VCH 2007 - Supporting Information. [Link]

-

Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

-

13 C and 1 H NMR Spectroscopic Data of Compounds 1, 2, and 3 in CD 3 OD a. ResearchGate. [Link]

-

Ullmann condensation - Wikipedia. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

-

Synthesis, Leishmanicidal, Trypanocidal, Antiproliferative Assay and Apoptotic Induction of (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one Derivatives - ResearchGate. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

-

Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]

-

Synthesis, Leishmanicidal, Trypanocidal, Antiproliferative Assay and Apoptotic Induction of (2-Phenoxypyridin-3-yl)naphthalene-1(2 H)-one Derivatives - PubMed. [Link]

-

Ullmann reaction - Wikipedia. [Link]

-

Synthesis, Leishmanicidal, Trypanocidal, Antiproliferative Assay and Apoptotic Induction of (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one Derivatives - MDPI. [Link]

-

Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ResearchGate. [Link]

-

Pyridine and thienopyridine scaffold-bearing compounds in therapeutic applications. R Discovery. [Link]

-

This compound (C11H10N2O) - PubChemLite. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design (PDF). [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. [Link]

-

Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). R Discovery. [Link]

-

Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed. [Link]

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - NIH. [Link]

-

Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines - MDPI. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. mdpi.com [mdpi.com]

- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 9. PubChemLite - this compound (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. keyorganics.net [keyorganics.net]

- 18. fishersci.com [fishersci.com]

- 19. 28664-62-2|this compound|BLD Pharm [bldpharm.com]

2-Phenoxypyridin-3-amine molecular structure and weight

An In-Depth Technical Guide to 2-Phenoxypyridin-3-amine: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional molecule featuring a pyridine ring substituted with a phenoxy group at the 2-position and an amine group at the 3-position. This unique arrangement of a phenoxy ether linkage and a primary amine on a pyridine scaffold imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents.

The molecular formula for this compound is C₁₁H₁₀N₂O.[1][2] Its structure is characterized by the fusion of aromatic and heteroaromatic systems, providing a rigid framework that can be strategically modified for lead optimization in drug development programs.

A summary of its key molecular properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |

| Molecular Weight | 186.22 g/mol | [1] |

| Monoisotopic Mass | 186.07932 Da | [2] |

| CAS Number | 28664-62-2 | [1][3] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=CC=N2)N | [2] |

| InChI Key | GITFEFNVRNPOHX-UHFFFAOYSA-N | [2][4] |

These fundamental parameters are critical for a range of applications, from analytical characterization to computational modeling and docking studies.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound and its analogs often involves nucleophilic aromatic substitution or cross-coupling reactions. Below is a generalized, yet detailed, protocol for a common synthetic route, emphasizing the rationale behind each step.

Conceptual Workflow for Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination).

Materials:

-

2-Chloro-3-nitropyridine

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Toluene (anhydrous)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 2-Phenoxy-3-nitropyridine

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-chloro-3-nitropyridine (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Catalyst Addition: Add palladium(II) acetate (0.05 equivalents) and Xantphos (0.1 equivalents).

-

Solvent and Reflux: Add anhydrous toluene to the flask and heat the mixture to reflux (approximately 110 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N and C-O bonds.[5] The palladium catalyst, in conjunction with a phosphine ligand, facilitates the coupling between the aryl halide and the phenol. The base is crucial for the catalytic cycle.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 2-phenoxy-3-nitropyridine.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the 2-phenoxy-3-nitropyridine from the previous step in a mixture of ethanol and water.

-

Reducing Agent: Add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

-

Heating: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction by TLC.

-

Rationale: The reduction of the nitro group to a primary amine is a common transformation in organic synthesis. Iron in the presence of a mild acid (generated from ammonium chloride) is a classic and effective method for this reduction.

-

-

Workup: After the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

-

Extraction: Concentrate the filtrate and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Final Product: The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Caption: Standard analytical workflow for the characterization of this compound.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure.

-

Mass Spectrometry: Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H stretches of the amine and the C-O-C stretch of the ether linkage.

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Determines the purity of the final compound.

Significance in Medicinal Chemistry and Drug Development

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[6] The addition of a phenoxy group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

The primary amine of this compound can serve as a key interaction point with biological targets, such as enzymes or receptors, through hydrogen bonding. It also provides a handle for further chemical modification to explore the structure-activity relationship (SAR) of a compound series. The phenoxy group can engage in hydrophobic or π-stacking interactions within a binding pocket.

Derivatives of aminopyridines are being investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy and as agents targeting the central nervous system.[7] The development of prodrugs from amine-containing compounds is also a common strategy to improve drug delivery and bioavailability.[8][9]

Conclusion

This compound is a molecule with significant potential as a building block in the synthesis of novel therapeutic agents. Its well-defined molecular structure and versatile chemical handles make it an attractive starting point for medicinal chemistry campaigns. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds.

References

-

ChemWhat. This compound CAS#: 28664-62-2. Available from: [Link]

-

PubChem. This compound (C11H10N2O). Available from: [Link]

-

De Oliveira, C. B., et al. (2021). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available from: [Link]

-

MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

-

Rautio, J., et al. (2008). Prodrugs for Amines. PMC. Available from: [Link]

-

Gomes, P. A. C., et al. (2018). Amino Acids in the Development of Prodrugs. PMC. Available from: [Link]

-

MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. PubChemLite - this compound (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. 28664-62-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Phenoxypyridin-3-amine: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-phenoxypyridin-3-amine, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages predictive models and established spectroscopic principles to offer an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed, field-proven protocols for the acquisition of this data are also presented, ensuring this guide serves as a practical resource for researchers. All theoretical data is presented with the explicit understanding that it should be confirmed by experimental analysis.

Introduction: The Structural Significance of this compound

This compound (C₁₁H₁₀N₂O, Mol. Wt.: 186.21 g/mol ) is a bifunctional molecule of significant interest in the development of novel therapeutics and functional materials. Its structure, incorporating a pyridine ring, a primary aromatic amine, and a phenoxy ether linkage, offers multiple points for synthetic modification and interaction with biological targets. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its electronic and conformational properties. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to achieve this, offering a detailed fingerprint of the molecular structure.

This guide is structured to provide both a theoretical framework for understanding the spectroscopic properties of this compound and a practical guide to obtaining and interpreting the corresponding experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to reveal eight distinct proton signals. The predicted chemical shifts (δ) in ppm are based on the analysis of similar aminopyridine and phenoxy-substituted aromatic systems.[1][2] The spectrum is anticipated to be complex in the aromatic region due to spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.80 | Doublet of doublets | 1H | H-6 (Py) | Downfield shift due to proximity to the electronegative pyridine nitrogen. |

| ~7.40 | Triplet | 2H | H-meta (Ph) | Typical chemical shift for meta protons of a phenoxy group. |

| ~7.20 | Triplet | 1H | H-para (Ph) | Shielded relative to the ortho/meta protons of the phenoxy group. |

| ~7.10 | Doublet of doublets | 1H | H-4 (Py) | Influenced by the adjacent amine and the ring nitrogen. |

| ~7.05 | Doublet | 2H | H-ortho (Ph) | deshielded by the ether oxygen. |

| ~6.80 | Doublet of doublets | 1H | H-5 (Py) | Influenced by the amine group and the pyridine ring structure. |

| ~4.50 | Broad singlet | 2H | -NH₂ | Chemical shift is concentration and solvent dependent; expected to be broad due to quadrupole broadening and exchange. |

Py = Pyridine ring, Ph = Phenyl ring

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence. The predicted chemical shifts are based on established ranges for substituted pyridines and aromatic ethers.[3]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157 | C-ortho (Ph-O) | Carbon directly attached to the ether oxygen is significantly deshielded. |

| ~150 | C-2 (Py) | Carbon bearing the phenoxy group, deshielded by both oxygen and the ring nitrogen. |

| ~145 | C-6 (Py) | Alpha to the pyridine nitrogen, resulting in a downfield shift. |

| ~138 | C-3 (Py) | Carbon bearing the amino group. |

| ~130 | C-meta (Ph) | Standard chemical shift for meta carbons in a phenoxy group. |

| ~125 | C-para (Ph) | Electron density is slightly higher at the para position. |

| ~123 | C-4 (Py) | Beta to the pyridine nitrogen. |

| ~120 | C-ortho (Ph) | Shielded relative to the oxygen-bound carbon. |

| ~118 | C-ipso (Ph-O) | The carbon of the phenyl ring directly attached to the ether oxygen. |

| ~115 | C-5 (Py) | Influenced by the adjacent carbon atoms and the amine group. |

Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the -NH₂ protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the aromatic ether, and the vibrations of the aromatic rings.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3450-3300 | N-H asymmetric & symmetric stretching | Medium | Characteristic of a primary aromatic amine; two distinct bands are expected.[4] |

| 3100-3000 | Aromatic C-H stretching | Medium-Weak | Typical for C-H bonds on the pyridine and phenyl rings.[5] |

| 1620-1580 | N-H bending (scissoring) | Medium-Strong | Confirms the presence of a primary amine. |

| 1580-1450 | C=C and C=N ring stretching | Strong | Multiple bands are expected due to the two aromatic rings. |

| 1260-1200 | Aryl-O-C asymmetric stretching | Strong | A key diagnostic band for the phenoxy group (aromatic ether).[6][7] |

| ~1100 | Aryl-O-C symmetric stretching | Medium | Another characteristic band for the aromatic ether linkage.[8][9] |

| 900-675 | Aromatic C-H out-of-plane bending | Strong | The pattern of these bands can provide information about the substitution pattern of the aromatic rings.[5] |

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The predicted mass spectrometry data for this compound is available on PubChem.[6] The monoisotopic mass is 186.0793 Da.

Expected Key Ions:

-

[M]+• (m/z = 186): The molecular ion.

-

[M+H]⁺ (m/z = 187): The protonated molecular ion, which is often the base peak in soft ionization techniques like Electrospray Ionization (ESI).

-

[M-NH₂]⁺ (m/z = 170): Loss of the amino radical.

-

[M-OPh]⁺ (m/z = 93): Cleavage of the phenoxy group.

-

[PhO]⁺ (m/z = 93): The phenoxy cation.

-

[Py-NH₂]⁺ (m/z = 94): The aminopyridine cation after cleavage of the ether bond.

Proposed Fragmentation Pathway

A logical workflow for the fragmentation of this compound is proposed below:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 2-Phenoxypyridin-3-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-phenoxypyridin-3-amine, a compound of significant interest to researchers, scientists, and drug development professionals. In the absence of extensive public data on its solubility, this document establishes a robust framework for both the theoretical prediction and experimental determination of its solubility in a range of common organic solvents. By integrating theoretical principles, such as Hansen Solubility Parameters (HSP), with detailed, field-proven experimental protocols, this guide empowers users to understand and manipulate the solubility of this compound for applications ranging from synthetic chemistry to pharmaceutical formulation. The methodologies presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Scientific Research and Development

This compound (CAS No: 28664-62-2, Molecular Formula: C₁₁H₁₀N₂O) is a heterocyclic amine with a molecular weight of 186.22 g/mol [1]. Its unique structure, incorporating a pyridine ring, a phenoxy group, and an amino group, makes it a valuable building block in medicinal chemistry and materials science. The solubility of this compound is a pivotal physicochemical property that governs its behavior in various applications. For drug development professionals, solubility directly impacts a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy[2]. In synthetic chemistry, understanding solubility is crucial for optimizing reaction conditions, purification processes, and product yield.

This guide provides a foundational understanding of the principles governing the solubility of this compound and equips the reader with the necessary tools to predict and experimentally determine its solubility profile.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The adage "like dissolves like" is a fundamental principle of solubility. This concept is quantified by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[3][4]. A substance is more likely to dissolve in a solvent when their respective HSP values are similar.

The total Hansen solubility parameter (δt) is calculated using the following equation:

δt² = δD² + δP² + δH²

For a reliable prediction of solubility, the distance (Ra) between the HSP values of the solute (in this case, this compound) and the solvent is calculated. A smaller Ra value indicates a higher likelihood of dissolution.

Estimating Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, group contribution methods can be employed for a reliable estimation[3][5]. By dissecting the molecule into its constituent functional groups (pyridine, amine, and phenoxy ether), we can approximate its HSP values.

Based on the contributions of its structural components, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 6.5 |

| δH (Hydrogen Bonding) | 8.0 |

| δt (Total) | 22.3 |

Note: These values are estimations derived from group contribution methods and should be used as a predictive tool to be validated by experimental data.

Predicted Solubility Profile in Common Organic Solvents

Using the estimated HSP for this compound, we can predict its relative solubility in a variety of organic solvents. Table 2 provides a list of common organic solvents with their known HSP values and the calculated Ra, indicating the predicted solubility.

Table 2: Predicted Solubility of this compound in Various Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted Solubility) | Predicted Solubility |

| Excellent Solvents (Ra < 5) | |||||

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.9 | Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.3 | Good |

| Good Solvents (5 < Ra < 10) | |||||

| Dichloromethane | 18.2 | 6.3 | 6.1 | 2.9 | Excellent |

| Acetone | 15.5 | 10.4 | 7.0 | 5.8 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 2.8 | Excellent |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.3 | Excellent |

| Moderate Solvents (10 < Ra < 15) | |||||

| Ethanol | 15.8 | 8.8 | 19.4 | 12.6 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 15.7 | Poor |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.4 | Moderate |

| Poor Solvents (Ra > 15) | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 8.3 | Good |

| Hexane | 14.9 | 0.0 | 0.0 | 12.1 | Moderate |

| Water | 15.5 | 16.0 | 42.3 | 36.3 | Very Poor |

Note: The qualitative predictions are based on the calculated Ra values and serve as a guide for solvent selection.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are a valuable starting point, experimental determination of solubility is essential for accurate and reliable data. The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of a compound[2]. This method involves allowing a supersaturated solution to reach equilibrium, after which the concentration of the dissolved solute is measured.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a chosen organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, chemically resistant, e.g., PTFE)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. A detailed protocol for UV-Vis spectroscopy is provided below.

-

Concentration Determination by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and reliable method for determining the concentration of a chromophoric compound in solution[6][7].

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with known concentrations.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin.

-

-

Measurement of Sample Concentration:

-

Dilute the filtered sample from the shake-flask experiment with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the original concentration of the saturated solution.

-

Calculation of Solubility:

Solubility (g/L) = Concentration (mol/L) × Molecular Weight ( g/mol )

Visualizing the Workflow

To provide a clear and logical overview of the processes described, the following diagrams illustrate the workflows for both theoretical prediction and experimental determination of solubility.

Caption: Workflow for theoretical solubility prediction using Hansen Solubility Parameters.

Caption: Experimental workflow for determining thermodynamic solubility via the shake-flask method.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on safety data for similar aminopyridine compounds, the following precautions are recommended[8][9][10]:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive framework for understanding, predicting, and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, actionable experimental protocol, researchers, scientists, and drug development professionals are empowered to make informed decisions regarding solvent selection and to generate the precise solubility data required for their specific applications. The methodologies outlined herein are designed to ensure scientific rigor and to facilitate the successful advancement of research and development projects involving this important chemical entity.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 28664-62-2. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Hansen, C. M. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]

- Salman, R. K., & Salih, J. M. (2016). A New Approach to Estimate Hansen Solubility Parameters Using Maple Software. International Journal of Applied Engineering Research, 11(5), 3514-3518.

- Schmal, M., & Löb, P. (2023). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Klopman, G., & Zhu, H. (2001). Estimation of aqueous solubility of organic molecules by the group contribution approach. Application to the study of biodegradation. Journal of chemical information and computer sciences, 41(2), 439–445.

-

Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

ResearchGate. (n.d.). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

-

Scribd. (n.d.). Solubility Parameters: Solvents. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Properties Data Table. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters: δ d , δ p and δ hb are the dispersion,.... Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. enamine.net [enamine.net]

- 3. kinampark.com [kinampark.com]

- 4. rsc.org [rsc.org]

- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

- 10. 2-PHENOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

2-Phenoxypyridin-3-amine safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-Phenoxypyridin-3-amine

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 28664-62-2). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of protection.

This compound is a heterocyclic building block used in chemical synthesis.[1][2] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| CAS Number | 28664-62-2 | [3][4] |

| Molecular Formula | C₁₁H₁₀N₂O | [4] |

| Molecular Weight | 186.22 g/mol | [4] |

| Appearance | Not specified; handle as a solid powder unless otherwise noted. | N/A |

| Ecotoxicity | Not available. Handle as potentially harmful to aquatic life. | [3] |

| Persistence/Degradability | Not available. | [3] |

Hazard Identification and GHS Classification

According to supplier Safety Data Sheets (SDS), this compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[3][5] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | Warning | GHS07 (Exclamation Mark) |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation. | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation. | Warning | GHS07 (Exclamation Mark) |

Expert Analysis: The causality behind these classifications lies in the chemical nature of aminopyridines. The amine group can be basic and reactive, while the overall structure can interact with biological membranes and proteins, leading to irritant responses. Although comprehensive toxicological data for this specific compound is not widely available, related aminopyridines are known to be acutely toxic and readily absorbed through the skin.[6] Therefore, a cautious approach that mitigates all potential routes of exposure is scientifically mandated.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE. All handling of this compound, especially in its solid, potentially dusty form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Recommended Personal Protective Equipment

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[8]

| PPE Category | Recommended Equipment | Rationale & Best Practices |

| Eye and Face Protection | Chemical splash goggles meeting NIOSH (US) or EN 166 (EU) standards. A face shield should be worn if there is a significant risk of splashing.[7] | Protects against airborne particles and splashes that can cause serious eye irritation.[3][5] |

| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber).[9] | Prevents direct skin contact, which can cause irritation.[3][5] Gloves must be inspected before each use and removed using the proper technique to avoid contaminating skin.[7] Contaminated gloves must be disposed of as hazardous waste.[7] |

| Respiratory Protection | A NIOSH-approved respirator is required if working outside a fume hood or if dust is generated.[7] | Protects against inhalation of airborne particles that may cause respiratory irritation.[3][5] The specific type of respirator depends on the airborne concentration and requires a formal respiratory protection program, including fit-testing.[10] |

| Protective Clothing | A lab coat, buttoned completely. Consider a chemical-protective suit for large-scale operations or spill response.[7] | Provides a barrier against accidental skin contact. Contaminated clothing must be removed immediately and washed before reuse.[3][5] |

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

Caption: Diagram 2: Spill Response Workflow

Detailed Spill Cleanup Protocol:

-

Evacuate: Evacuate all non-essential personnel from the immediate area. [7]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don the appropriate PPE, including respiratory protection, chemical gloves, eye protection, and a lab coat. [9]4. Contain: Gently cover the spilled solid with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne. [3]5. Collect: Carefully sweep or vacuum the material into a suitable, clearly labeled container for hazardous waste disposal. [3][9]6. Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. [9]7. Dispose: All collected waste and contaminated cleaning materials must be treated as hazardous waste and disposed of according to institutional and local regulations. [3][9]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or equivalent local and state regulations. [3]* Containerization: Collect all waste, including empty containers and contaminated materials, in designated, compatible, and clearly labeled hazardous waste containers. [3][9]Do not reuse containers. [3]* Disposal Vendor: Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste disposal company. [9]Provide the vendor with a copy of the SDS. [9]

References

-

ChemWhat. (2025). This compound CAS#: 28664-62-2. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Leishmanicidal, Trypanocidal, Antiproliferative Assay and Apoptotic Induction of (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one Derivatives. Retrieved from [Link]

-

American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

PubChem. (2025). 3-Amino-2-methoxypyridine. Retrieved from [Link]

-

GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (2006). Aminopyridines. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

Sources

- 1. 28664-62-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. aksci.com [aksci.com]

- 4. chemwhat.com [chemwhat.com]

- 5. biosynth.com [biosynth.com]

- 6. epa.gov [epa.gov]

- 7. benchchem.com [benchchem.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. gerpac.eu [gerpac.eu]

The Phenoxypyridine Scaffold: A Technical Guide to a Privileged Structure in Medicinal Chemistry

Abstract

The phenoxypyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the phenoxypyridine core and its analogues, with a particular focus on the extensively studied phenazopyridine. We will dissect the synthetic methodologies, delve into the mechanistic underpinnings of its therapeutic effects, and analyze the structure-activity relationships (SAR) that govern its efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the exploitation of this scaffold for the development of novel therapeutic agents.

Introduction: The Rise of the Phenoxypyridine Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, pyridine-containing molecules are particularly prominent.[1] The fusion of a pyridine ring with a phenoxy group creates the phenoxypyridine scaffold, a structure that has demonstrated a remarkable breadth of biological activity. While the well-known urinary analgesic phenazopyridine, an azo-linked analogue, has long been a clinical mainstay, the true phenoxypyridine core (possessing a direct ether linkage) is an emerging area of interest for drug discovery.[2][3] This guide will navigate the chemistry and biology of both, providing a comprehensive overview for the medicinal chemist.

The core structure's rigidity, coupled with the electronic properties of the pyridine nitrogen and the ether linkage, provides a unique platform for molecular recognition at various biological targets. This has led to the exploration of phenoxypyridine derivatives in a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[4][5]

Synthetic Strategies: Building the Phenoxypyridine Core

The construction of the phenoxypyridine scaffold can be approached through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of Phenazopyridine Analogues via Diazotization-Coupling

A primary and versatile method for the synthesis of phenazopyridine and its derivatives is the diazotization-coupling reaction.[6] This allows for the introduction of a wide array of substituents on the phenyl ring, facilitating extensive SAR studies.[4]

Experimental Protocol: Synthesis of Phenylazo-2,6-diaminopyridine Analogs [6]

-

Diazotization:

-

Dissolve the desired substituted aniline (1.0 eq) in 1 M HCl. For anilines with low solubility, chloroform with a few drops of 12 M HCl can be utilized.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.25 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture for 20 minutes on ice to ensure the complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 2,6-diaminopyridine (1.0 eq) in water.

-

Adjust the pH of the 2,6-diaminopyridine solution to 5 using sodium acetate.

-

Slowly add the freshly prepared diazonium salt solution to the 2,6-diaminopyridine solution while maintaining the temperature at 0-5 °C.

-

Allow the reaction to stir for 2-3 hours at 0-5 °C. The formation of a colored precipitate indicates product formation.

-

-

Work-up and Purification:

-

Collect the precipitate via filtration and wash thoroughly with cold water.

-

If a precipitate does not form, the product can be extracted using a suitable organic solvent like chloroform or ethyl acetate.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired phenazopyridine analog.

-

Diagram: General Workflow for Phenazopyridine Analog Synthesis

Caption: Workflow for the synthesis of phenazopyridine analogs.

Industrial Scale Synthesis of Phenoxypyridine Derivatives

For the large-scale production of phenoxypyridine derivatives, particularly those with applications as anti-tumor agents, alternative methods are often employed to ensure efficiency and cost-effectiveness.[6] One such patented method involves the reaction of an aniline derivative with a carboxylic acid derivative in the presence of a condensation agent.[3]

Mechanism of Action and Biological Targets

The phenoxypyridine scaffold and its analogs exert their biological effects through a variety of mechanisms, targeting a range of proteins and pathways.

Phenazopyridine: More Than a Urinary Analgesic

Phenazopyridine is a well-established urinary tract analgesic that provides symptomatic relief from pain, burning, and urgency associated with urinary tract infections.[7][8] Its primary mechanism of action is believed to be a topical analgesic effect on the mucosa of the urinary tract.[7][9] However, recent studies have unveiled a more complex pharmacological profile, suggesting that phenazopyridine acts as a kinase inhibitor.[10]

3.1.1. Kinase Inhibition

The pyridine-2,6-diamine moiety within the phenazopyridine structure is a recognized kinase inhibition motif.[10] Phenazopyridine has been shown to modulate the activity of several kinases, including Mitogen-Activated Protein Kinases (MAPKs), Cyclin-Dependent Kinases (CDKs), and kinases in the AKT pathway.[10] This kinase inhibitory activity may contribute to its effects on autophagy and cellular differentiation.[10]

Diagram: Phenazopyridine's Impact on Cellular Kinase Pathways

Caption: Phenazopyridine inhibits key kinase signaling pathways.

Phenoxypyridine Derivatives as Targeted Therapeutics

True phenoxypyridine derivatives have been investigated for their potential as targeted therapies, particularly in oncology.

3.2.1. HGFR Inhibitors

Certain phenoxypyridine derivatives have been patented for their inhibitory activity against hepatocyte growth factor receptor (HGFR).[2][3] HGFR is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth, angiogenesis, and metastasis. The development of phenoxypyridine-based HGFR inhibitors represents a promising strategy for cancer treatment.[2]

3.2.2. Protoporphyrinogen Oxidase (PPO) Inhibitors

In the field of agrochemicals, novel phenoxypyridine derivatives are being explored as inhibitors of protoporphyrinogen IX oxidase (PPO). PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of phototoxic intermediates, resulting in herbicidal activity.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the phenoxypyridine scaffold has been instrumental in elucidating the structural features crucial for biological activity and in optimizing lead compounds.

SAR of Phenazopyridine Derivatives as Rev1 Inhibitors

Phenazopyridine has been identified as a scaffold for the development of inhibitors of Rev1, a protein involved in the translesion synthesis (TLS) pathway.[4][5] The TLS pathway enables cancer cells to tolerate DNA damage induced by chemotherapy, contributing to drug resistance.[4]

Structure-based drug design has been employed to enhance the binding affinity of phenazopyridine analogs for the Rev1 C-terminal domain (Rev1-CT).[4][5] X-ray crystallography of a potent analog bound to Rev1-CT revealed an unexpected binding pose, which informed the design of second-generation inhibitors with significantly improved affinity.[4]

Table 1: Binding Affinities of Phenazopyridine Analogs to Rev1-CT

| Compound | Modification | Binding Affinity (Kd, µM) |

| 1 | Parent Compound | 15.0 |

| 2 | 2,3-difluoro substitution | 8.0 |

| 3 | 4-fluoro substitution | 12.0 |

| 4 | 3,5-difluoro substitution | 10.0 |

| 5 | 2,5-difluoro substitution | 9.0 |

| 6 | Bicyclic aniline | 1.0 |

| 7 | Bicyclic aniline | 1.2 |

| 8 | Bicyclic aniline | 0.9 |

| 9 | Bicyclic aniline | 1.1 |

Data adapted from structure-based drug design studies.[4]

The SAR studies revealed that modifications to the phenyl ring, such as fluorination, can modulate binding affinity.[4] More dramatically, the replacement of the monocyclic aniline with a bicyclic system led to a greater than 10-fold improvement in binding affinity.[4]

Therapeutic Applications and Future Perspectives